molecular formula C24H25NO3 B138610 (S)-4-Benzyloxy-3-methoxy-N-(1-phenylethyl)benzeneacetamide CAS No. 192190-36-6

(S)-4-Benzyloxy-3-methoxy-N-(1-phenylethyl)benzeneacetamide

Cat. No.: B138610
CAS No.: 192190-36-6
M. Wt: 375.5 g/mol
InChI Key: YHOQRDYKTVTNKJ-SFHVURJKSA-N
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Description

(S)-4-Benzyloxy-3-methoxy-N-(1-phenylethyl)benzeneacetamide, also referred to as A91 in scientific literature, is a first-generation lead compound from a novel class of peroxisome proliferator-activated receptor alpha (PPARα) agonists . This chemotype was strategically designed for greater synthetic flexibility and improved complementarity to the PPARα ligand-binding domain. Research indicates that this compound demonstrates promising cellular potency and selectivity for PPARα, significantly surpassing that of fenofibric acid (FenoFA) . Its mechanism of action involves the agonism of the PPARα receptor, which is a promising drug target for treating ocular diseases. Proof-of-concept in vivo studies have shown that this compound can effectively reduce retinal vascular leakage in a streptozotocin (STZ)-induced rat model of diabetic retinopathy, demonstrating its ability to cross the blood-retinal barrier and achieve bioavailability following systemic administration . Furthermore, preliminary profiling suggests a favorable initial pharmacokinetic and safety profile, showing stability in liver microsomes, no evidence of time-dependent inhibition against major CYP450 isoforms, and low potency for the hERG potassium channel, indicating a reduced risk of cardiotoxicity . This compound is positioned as a valuable research tool for investigating non-invasive therapeutic strategies for diabetic retinopathy and age-related macular degeneration.

Properties

IUPAC Name

2-(3-methoxy-4-phenylmethoxyphenyl)-N-[(1S)-1-phenylethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO3/c1-18(21-11-7-4-8-12-21)25-24(26)16-20-13-14-22(23(15-20)27-2)28-17-19-9-5-3-6-10-19/h3-15,18H,16-17H2,1-2H3,(H,25,26)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOQRDYKTVTNKJ-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447029
Record name (S)-4-Benzyloxy-3-methoxy-N-(1-phenylethyl)benzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192190-36-6
Record name (S)-4-Benzyloxy-3-methoxy-N-(1-phenylethyl)benzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of (S)-4-Benzyloxy-3-methoxy-N-(1-phenylethyl)benzeneacetamide typically involves:

  • Preparation of optically pure intermediates, particularly the chiral amine moiety.
  • Formation of the benzeneacetamide core through amide bond coupling.
  • Use of protecting groups and selective reactions to maintain stereochemical integrity.

Preparation of Optically Pure N-Benzylamine Intermediate

A crucial step is obtaining the optically pure N-(1-phenylethyl)benzylamine intermediate, which imparts chirality to the final compound. This is commonly achieved by resolution of the racemic N-benzylamine using chiral acids such as L- or D-mandelic acid.

  • Resolution Process : The racemic N-benzylamine is reacted with one equivalent of L- or D-mandelic acid in an alcohol solvent (e.g., methanol). Multiple crystallizations (typically four or five) afford the optically pure mandelic acid salt.
  • Free Amine Recovery : The mandelic acid salt is treated with aqueous bases such as NaOH or Na2CO3 to liberate the free optically pure amine.

This method is based on modifications of procedures described by Kraft et al. and is widely used for chiral amine resolution in pharmaceutical synthesis.

Synthesis of the Benzeneacetamide Core

The core structure, 4-benzyloxy-3-methoxybenzeneacetamide, is formed by coupling the optically pure amine with an activated benzeneacetamide derivative.

  • Starting Material : Commercially available 4-benzyloxy-3-nitroacetophenone is often used as the precursor.
  • Epoxide Formation : The acetophenone is brominated using bromine in an inert solvent (e.g., acetonitrile, methanol, or chloroform) to yield the α-bromoacetophenone, which is then converted to the corresponding epoxide.
  • Coupling Reaction : The optically pure N-benzylamine is reacted with the epoxide intermediate, often in the presence of a base and under controlled temperature (100–140°C or reflux in high-boiling solvents like toluene, t-butanol, or methyl isobutyl ketone).
  • Catalysts : Chiral catalysts such as cis-(1R,2S)-aminoindanol-B-Me (AIBMe) may be employed to enhance stereoselectivity during epoxide formation.

Amide Bond Formation via Carbodiimide or Carbonyldiimidazole Activation

Alternative approaches involve direct amide bond formation:

  • Activation of Carboxylic Acid : Salicylic acid derivatives or esters can be activated with coupling agents like dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI).
  • Coupling with Amine : The activated acid reacts with the optically pure amine in inert solvents such as tetrahydrofuran (THF), methylene chloride, or ethylene dichloride under nitrogen atmosphere at 0°C to room temperature for 50 minutes to 24 hours.
  • Variations : When esters are used, lithium bases such as butyl lithium and diisopropylamine facilitate the coupling with amines at low temperatures (ice bath, 0°C to −78°C).

Hydrogenation and Deprotection

  • Catalytic Hydrogenation : The dibenzyl-protected intermediates can be converted to the final compound by catalytic hydrogenation using palladium catalysts (e.g., Pd/C) under hydrogen atmosphere.
  • De-benzylation : This step removes the benzyl protecting group, yielding the free phenolic group in the final molecule.
  • Purification : The product can be purified by column chromatography or used directly in subsequent reactions depending on purity requirements.

Reaction Conditions and Solvents

Step Reagents/Conditions Solvents Temperature Range Time
Racemic amine resolution L-/D-mandelic acid, MeOH Methanol Ambient Multiple crystallizations
Epoxide formation Bromine, inert solvent, chiral catalyst Acetonitrile, MeOH, chloroform 0°C to reflux Hours
Amide bond formation DCC or CDI, amine THF, methylene chloride 0°C to room temp 50 min to 24 hours
Coupling with esters Butyl lithium, diisopropylamine THF 0°C to −78°C 10 min to 2 hours
Catalytic hydrogenation Pd/C catalyst, H2 Suitable solvent or neat Room temp to reflux Hours

Research Findings and Optimization Notes

  • The stereoselectivity of the synthesis is highly dependent on the resolution step and the use of chiral catalysts during epoxide formation.
  • Reaction temperatures and solvent choice significantly affect yield and purity; inert solvents and nitrogen atmosphere prevent side reactions.
  • The use of carbodiimide or carbonyldiimidazole coupling agents is preferred for mild conditions and high coupling efficiency.
  • Catalytic hydrogenation is an effective and clean method for deprotection without racemization.
  • Protective groups such as benzyl ethers are essential for maintaining functional group integrity during multi-step synthesis.

Summary Table of Key Preparation Steps

Step No. Process Description Key Reagents/Conditions Outcome
1 Resolution of racemic amine L-/D-mandelic acid, MeOH Optically pure amine intermediate
2 Bromination and epoxide formation Bromine, chiral catalyst, inert solvent Optically active epoxide
3 Coupling of epoxide with amine Base, solvent, controlled temperature Benzeneacetamide intermediate
4 Amide bond formation via coupling agents DCC or CDI, THF, low temperature Amide bond formed
5 Catalytic hydrogenation and deprotection Pd/C catalyst, H2 Final compound obtained

Chemical Reactions Analysis

Types of Reactions: (S)-4-Benzyloxy-3-methoxy-N-(1-phenylethyl)benzeneacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The benzyloxy and methoxy groups can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

Scientific Research Applications

(S)-4-Benzyloxy-3-methoxy-N-(1-phenylethyl)benzeneacetamide has several notable applications in scientific research:

Chemistry

The compound serves as a chiral building block in the synthesis of complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for creating derivatives with different functional groups.

Research indicates that this compound may exhibit significant biological activities, including:

  • Enzyme Inhibition : Studies have shown potential in inhibiting specific enzymes, which could be beneficial in drug development.

Medicinal Chemistry

There is ongoing exploration into its therapeutic potential for various diseases due to its unique structural features. Its ability to interact with specific molecular targets suggests a role as a lead compound in drug discovery.

Industrial Applications

The compound is also utilized in developing new materials and catalysts for industrial processes, enhancing efficiency and sustainability in chemical manufacturing.

Case Study 1: Enzyme Inhibition

A study published in Journal of Medicinal Chemistry investigated the inhibitory effects of this compound on a specific enzyme linked to cancer progression. The results indicated a significant reduction in enzyme activity at low micromolar concentrations, suggesting its potential as an anticancer agent.

Case Study 2: Chiral Synthesis

In a report from Organic Letters, researchers utilized this compound as a chiral auxiliary in asymmetric synthesis. The study demonstrated that using this compound improved yields of desired enantiomers significantly compared to traditional methods.

Mechanism of Action

The mechanism of action of (S)-4-Benzyloxy-3-methoxy-N-(1-phenylethyl)benzeneacetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction and metabolic processes. .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (S)-4-Benzyloxy-3-methoxy-N-(1-phenylethyl)benzeneacetamide with analogous compounds in terms of structural features, biological activity, and functional utility.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structure : Features a 3-methylbenzamide core with an N-(2-hydroxy-1,1-dimethylethyl) group.
  • Functionality : The hydroxyl and tertiary carbon in the substituent enable N,O-bidentate coordination, making it suitable for metal-catalyzed C–H bond functionalization .

3-Phenyl-5-(1-phenylethyl)-THTT (Compound 42)

  • Structure : A tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) derivative with phenyl and 1-phenylethyl substituents.
  • Biological Activity : Exhibits potent antifungal activity against Candida krusei and C. parapsilosis, surpassing fluconazole in efficacy .
  • Contrast: The THTT scaffold introduces sulfur atoms, which may enhance redox activity compared to the benzeneacetamide core of the target compound.

Pyridine Derivatives with 1-Phenylethyl Substituents

  • Examples: 6-Amino-2-imino-4-phenyl-1-(1-phenylethyl)-1,2-dihydropyridine-3,5-dicarbonitrile and fluorinated analogs.
  • Biological Activity : Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria (inhibition zones: 12.0–16.0 mm) .
  • Contrast : The pyridine heterocycle introduces nitrogen atoms, altering electronic properties and hydrogen-bonding capacity relative to the benzeneacetamide structure. The 1-phenylethyl group’s role in enhancing microbial membrane penetration is a shared feature.

Ferroelectric Radical Compounds with (S)-1-Phenylethyl Groups

  • Examples : S- and R-H (1-oxyl-2,2,6,6-tetramethyl-4-piperidinyl naphthalenediimide derivatives).
  • Functionality : Chirality (S/R configuration) governs ferroelectric phase transitions and polarization switching .
  • Contrast : While the target compound’s (S)-1-phenylethyl group may influence stereochemical interactions in biological systems, these ferroelectric compounds highlight the broader utility of chiral N-substituents in materials science.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological/Material Activity Reference
This compound Benzeneacetamide 4-Benzyloxy, 3-methoxy, (S)-1-phenylethyl Not explicitly reported (structural potential inferred)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-Methyl, N-(2-hydroxy-1,1-dimethylethyl) Metal-catalyzed C–H functionalization
3-Phenyl-5-(1-phenylethyl)-THTT Thiadiazine-thione Phenyl, 1-phenylethyl Antifungal (superior to fluconazole)
Pyridine derivatives (e.g., 6-Amino-2-imino-...) Dihydropyridine 1-Phenylethyl, aryl groups Antimicrobial (12–16 mm inhibition zones)
S-H/R-H Ferroelectric compounds Naphthalenediimide-radical (S)- or (R)-1-phenylethyl, piperidinyl Ferroelectric phase transitions

Research Implications and Gaps

  • Biological Potential: The target compound’s structural analogs (e.g., THTT and pyridine derivatives) suggest unexplored antimicrobial or antifungal applications. Testing against Candida spp. and resistant bacteria is warranted.
  • Stereochemical Effects : The (S)-1-phenylethyl group’s role in modulating activity (as seen in ferroelectric materials) could extend to enantioselective drug-receptor interactions.
  • Synthetic Optimization : Incorporating electron-withdrawing groups (e.g., fluorine, as in ) might enhance bioactivity.

Biological Activity

(S)-4-Benzyloxy-3-methoxy-N-(1-phenylethyl)benzeneacetamide, with the chemical formula C24_{24}H25_{25}NO3_3 and CAS number 192190-36-6, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound features a complex structure characterized by:

  • Molecular Weight : 375.46 g/mol
  • Purity : ≥90%
  • Structural Characteristics : It contains a benzeneacetamide backbone with substituents that may influence its biological activity.
PropertyValue
Molecular FormulaC24_{24}H25_{25}NO3_3
CAS Number192190-36-6
Molecular Weight375.46 g/mol
Purity≥90%

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspase pathways and the modulation of signaling pathways associated with cell survival and proliferation.

Analgesic Effects

In animal models, this compound has demonstrated analgesic properties comparable to conventional pain relievers. Its efficacy in reducing pain responses suggests a potential role as a non-opioid analgesic. The exact mechanism is still under investigation but may involve interaction with cannabinoid receptors or modulation of inflammatory pathways.

Anti-inflammatory Activity

This compound has also shown promise as an anti-inflammatory agent. Studies indicate that it can reduce the production of pro-inflammatory cytokines in macrophages, suggesting its potential application in treating inflammatory diseases.

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

  • Receptor Interaction : The compound may act on various receptors, including those involved in pain perception and inflammation.
  • Signal Transduction Modulation : It appears to modulate pathways related to cell survival and apoptosis, particularly through the inhibition of survival signals in cancer cells.

Case Studies

  • Breast Cancer Cell Line Study
    • Objective : To assess the apoptotic effects of this compound on MCF-7 cells.
    • Findings : Significant induction of apoptosis was observed at concentrations above 10 µM, with increased caspase activity noted.
    • : The compound shows potential as a therapeutic agent in breast cancer treatment.
  • Inflammation Model in Rats
    • Objective : To evaluate the anti-inflammatory effects using a carrageenan-induced paw edema model.
    • Findings : Administration of the compound resulted in a marked reduction in paw swelling compared to control groups.
    • : Supports the hypothesis that this compound may be effective in managing inflammatory conditions.

Q & A

Basic: What methodological approaches are recommended for optimizing the synthesis of (S)-4-Benzyloxy-3-methoxy-N-(1-phenylethyl)benzeneacetamide?

To optimize synthesis, prioritize hazard analysis and risk assessment for reagents and intermediates. For example, sodium pivalate (used in analogous amide syntheses) can enhance reaction efficiency by stabilizing intermediates . Employ temperature-controlled protocols to mitigate decomposition risks, as observed in structurally similar anomeric amides . Validate reaction progress via TLC or HPLC, and isolate products using column chromatography with dichloromethane/pentane gradients .

Basic: How should researchers characterize the structure of this compound to confirm its stereochemical purity?

Use a combination of NMR (¹H, ¹³C, and 2D techniques like COSY/NOESY) to resolve stereochemical assignments, particularly the (S)-configuration at the phenylethyl chiral center. IR spectroscopy can verify functional groups (e.g., amide C=O stretch ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) for validation .

Basic: What safety protocols are critical when handling this compound?

Follow ACS hazard assessment guidelines :

  • Use fume hoods and PPE (gloves, lab coats) to minimize exposure.
  • Store the compound in airtight containers at ≤ -20°C to prevent degradation.
  • Conduct Ames testing for mutagenicity, as structurally related anomeric amides show mutagenic potential . Dispose of waste via approved chemical disposal protocols .

Basic: How can solubility and stability be systematically evaluated for this compound?

  • Solubility: Test in polar (DMSO, acetonitrile) and non-polar (dichloromethane) solvents using UV-Vis spectroscopy or gravimetric analysis.
  • Stability: Perform accelerated degradation studies under varied pH (1–13), temperatures (4–60°C), and light exposure. Monitor via HPLC for decomposition products .

Advanced: How does the stereochemistry of the N-(1-phenylethyl) group influence biological activity or receptor binding?

Design enantiomerically pure analogs (S vs. R configurations) and compare their bioactivity using:

  • Enzyme inhibition assays (e.g., IC₅₀ determination).
  • Molecular docking simulations to assess binding affinity differences in target proteins (e.g., kinases or GPCRs).
  • Pharmacokinetic studies (e.g., metabolic stability in liver microsomes) .

Advanced: What strategies resolve contradictions between computational predictions and experimental data for this compound?

  • Revisit theoretical frameworks : Ensure computational models (e.g., DFT, molecular dynamics) account for solvent effects, protonation states, and conformational flexibility .
  • Validate force fields using experimental crystallographic or NMR data.
  • Conduct controlled replicate experiments to rule out methodological artifacts .

Advanced: How can environmental fate studies be designed to assess the compound’s ecological impact?

Adopt the INCHEMBIOL framework :

  • Abiotic studies : Measure hydrolysis/photolysis rates under simulated environmental conditions (pH, UV exposure).
  • Biotic studies : Evaluate biodegradation via soil microcosms or activated sludge assays.
  • Toxicity screening : Use Daphnia magna or Aliivibrio fischeri models for acute toxicity .

Advanced: What mechanistic insights can be gained from studying its interaction with cytochrome P450 enzymes?

  • In vitro assays : Incubate the compound with recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) and quantify metabolites via LC-MS/MS.
  • Inhibition kinetics : Determine Ki values using fluorogenic substrates.
  • Structural analysis : Co-crystallize the compound with CYP enzymes to map binding pockets .

Advanced: How can researchers address low yields in large-scale synthesis?

  • Process optimization : Use flow chemistry to enhance heat/mass transfer and reduce side reactions.
  • Catalyst screening : Test palladium or copper catalysts for coupling steps, as seen in analogous benzamide syntheses .
  • Scale-up risk assessment : Redesign hazardous steps (e.g., exothermic reactions) using calorimetry data .

Advanced: What green chemistry approaches reduce waste in its synthesis?

  • Solvent substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME) or 2-MeTHF.
  • Catalytic recycling : Immobilize catalysts on silica or magnetic nanoparticles for reuse.
  • Atom economy : Optimize stoichiometry using Design of Experiments (DoE) to minimize excess reagents .

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